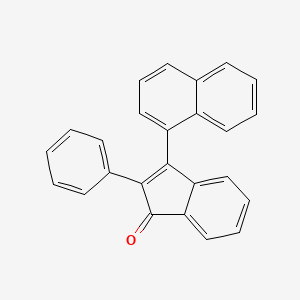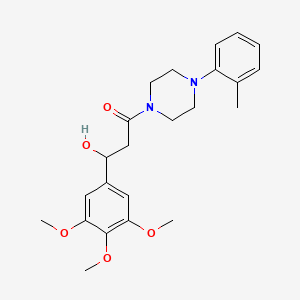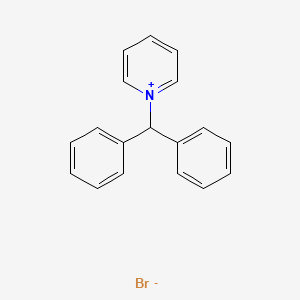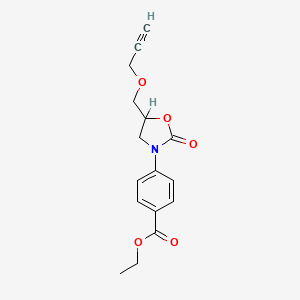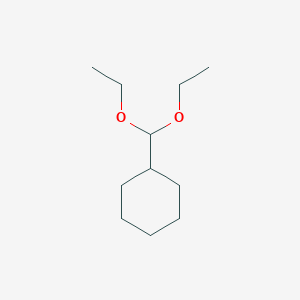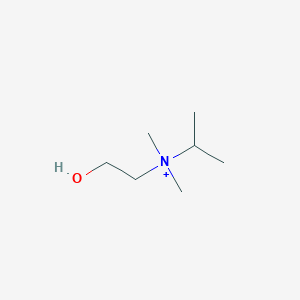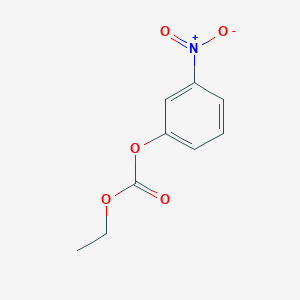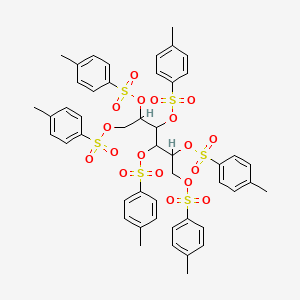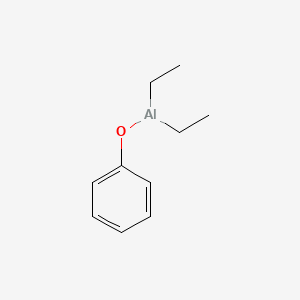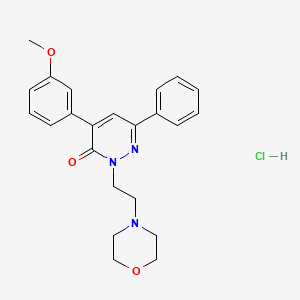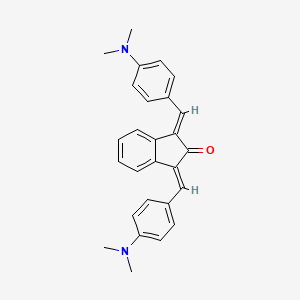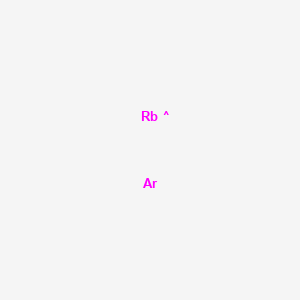
Argon;rubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argon and rubidium are two distinct elements with unique properties and applications Argon is a noble gas, known for its inertness and non-reactivity, while rubidium is an alkali metal, highly reactive and often used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of argon-rubidium compounds typically involves the direct reaction of rubidium metal with argon gas under controlled conditions. Rubidium, being highly reactive, readily forms compounds with argon when exposed to the gas at elevated temperatures. The reaction is usually carried out in a sealed environment to prevent the highly reactive rubidium from reacting with moisture or oxygen in the air.
Industrial Production Methods: Industrial production of argon-rubidium compounds involves the use of specialized equipment to handle the reactive nature of rubidium. The process includes the purification of rubidium metal, followed by its reaction with argon gas in a controlled atmosphere. The resulting compounds are then collected and purified for further use.
Chemical Reactions Analysis
Types of Reactions: Argon-rubidium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Rubidium, being highly reactive, readily participates in these reactions, while argon, due to its inert nature, typically acts as a stabilizing agent.
Common Reagents and Conditions: Common reagents used in the reactions involving argon-rubidium compounds include oxygen, halogens, and water. The reactions are usually carried out under controlled conditions to prevent unwanted side reactions. For example, rubidium reacts vigorously with oxygen to form rubidium oxide, and with halogens to form rubidium halides.
Major Products Formed: The major products formed from the reactions of argon-rubidium compounds include rubidium oxide, rubidium halides, and other rubidium-based compounds. These products are often used in various scientific and industrial applications due to their unique properties.
Scientific Research Applications
Chemistry: In chemistry, argon-rubidium compounds are used as catalysts in various chemical reactions. Their unique properties make them suitable for use in reactions that require high reactivity and stability.
Biology: In biological research, rubidium isotopes are used as tracers to study potassium ion transport in cells. The similarity between rubidium and potassium ions allows researchers to use rubidium as a substitute for potassium in various biological experiments.
Medicine: In medicine, rubidium isotopes are used in diagnostic imaging techniques, such as positron emission tomography (PET) scans. The radioactive properties of certain rubidium isotopes make them useful for imaging and studying various physiological processes in the body.
Industry: In the industrial sector, argon-rubidium compounds are used in the production of specialized glass and ceramics. The unique properties of these compounds make them suitable for use in high-temperature and high-pressure applications.
Mechanism of Action
The mechanism of action of argon-rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions participate in the sodium-potassium ion exchange pumps present in cell membranes, which are crucial for maintaining cellular homeostasis. The inert nature of argon helps stabilize the reactive rubidium ions, allowing them to exert their effects more efficiently.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to argon-rubidium include other alkali metal-noble gas compounds, such as potassium-argon and cesium-argon compounds. These compounds exhibit similar reactivity and stability due to the properties of the alkali metals and noble gases involved.
Uniqueness: Argon-rubidium compounds are unique due to the specific properties of rubidium, which is highly reactive and has a relatively low melting point compared to other alkali metals. This makes argon-rubidium compounds particularly useful in applications that require high reactivity and stability under specific conditions.
Properties
CAS No. |
12446-48-9 |
|---|---|
Molecular Formula |
ArRb |
Molecular Weight |
125.3 g/mol |
IUPAC Name |
argon;rubidium |
InChI |
InChI=1S/Ar.Rb |
InChI Key |
JMWNPYMJPLNZQQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ar].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


